molecular formula C9H9F2NO3 B15068563 Ethyl 2-(difluoromethyl)-6-hydroxynicotinate CAS No. 919354-84-0

Ethyl 2-(difluoromethyl)-6-hydroxynicotinate

Cat. No.: B15068563
CAS No.: 919354-84-0
M. Wt: 217.17 g/mol
InChI Key: RFVZVAXTXSLJSL-UHFFFAOYSA-N
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Description

Ethyl 2-(difluoromethyl)-6-hydroxynicotinate is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in medicinal chemistry, agricultural sciences, and material sciences. The compound’s structure includes a nicotinate moiety, which is a derivative of nicotinic acid, known for its biological relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(difluoromethyl)-6-hydroxynicotinate typically involves the introduction of the difluoromethyl group into the nicotinate structure. One common method is the reaction of ethyl bromodifluoroacetate with a suitable nicotinate precursor under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of transition-metal-free methods and environmentally benign reagents is often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(difluoromethyl)-6-hydroxynicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can produce alcohols .

Scientific Research Applications

Ethyl 2-(difluoromethyl)-6-hydroxynicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(difluoromethyl)-6-hydroxynicotinate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Ethyl 2-(difluoromethyl)-6-hydroxynicotinate can be compared with other fluorinated nicotinate derivatives:

The unique combination of the difluoromethyl and hydroxyl groups in this compound imparts distinct physicochemical properties, making it a valuable compound in various research applications.

Properties

CAS No.

919354-84-0

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

ethyl 2-(difluoromethyl)-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C9H9F2NO3/c1-2-15-9(14)5-3-4-6(13)12-7(5)8(10)11/h3-4,8H,2H2,1H3,(H,12,13)

InChI Key

RFVZVAXTXSLJSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C=C1)C(F)F

Origin of Product

United States

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